N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide
Description
The compound N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide features a methyl-substituted imidazo[2,1-b]thiazole core linked via a phenyl group to a 3-nitrobenzamide moiety.
Properties
IUPAC Name |
N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-12-11-27-19-21-17(10-22(12)19)13-4-2-6-15(8-13)20-18(24)14-5-3-7-16(9-14)23(25)26/h2-11H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEAMLWDDJIUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo-Thiazole Ring: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and 2-bromoacetophenone, under basic conditions to form the imidazo-thiazole core.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: The final step involves the coupling of the nitrobenzoyl chloride with the imidazo-thiazole derivative in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation steps to enhance yield and purity while minimizing reaction times and by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form corresponding amines under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder in acidic medium.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: Used as a probe to study enzyme interactions and protein binding due to its unique structural features.
Chemical Biology: Employed in the design of molecular probes for imaging and diagnostic purposes.
Industrial Applications: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide exerts its effects involves:
DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest.
Enzyme Inhibition: It can inhibit specific enzymes involved in cell signaling pathways, thereby affecting cellular functions.
Protein Binding: The compound can bind to proteins, altering their structure and function, which can lead to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis Table
Biological Activity
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound consists of a thiazole-imidazole moiety linked to a nitrobenzamide group. The synthesis typically involves multi-step organic reactions:
- Formation of the Imidazo-Thiazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Benzamide Group : This step often requires specific catalysts and solvents to ensure high yield and purity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
- Case Study : In a study involving human breast cancer cells (MCF-7), the compound showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity (data not provided in search results).
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, suggesting potential applications in treating infections.
- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways within the bacteria.
This compound interacts with specific molecular targets, modulating various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or bacterial survival.
- Receptor Binding : It may bind to receptors involved in cell signaling pathways, leading to altered cellular responses.
Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated potent anticancer effects in MCF-7 cells with IC50 values indicating significant inhibition. |
| Study 2 | Showed antimicrobial efficacy against multiple bacterial strains, with mechanisms involving membrane disruption. |
| Study 3 | Explored the compound's role as a biochemical probe in cellular signaling pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
